
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid
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Overview
Description
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a benzylamino group, trifluoromethyl groups, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Benzylation: The benzylamino group is introduced through nucleophilic substitution reactions, where benzylamine reacts with a suitable leaving group on the quinoline core.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzylamine, alkyl halides, and various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, while the quinoline core facilitates its insertion into biological membranes. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Indazole compounds share a similar heterocyclic structure and exhibit comparable biological activities, such as anti-inflammatory and anticancer properties.
Indole Derivatives: Indole compounds, like indole-3-acetic acid, also possess a fused ring system and are known for their diverse biological activities.
Uniqueness
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid is unique due to the presence of trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and material science applications.
Properties
IUPAC Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-11-12(19)14(21-6-8-4-2-1-3-5-8)10-15(13(11)20)22-7-9(16(10)23)17(24)25/h1-5,7,21H,6H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOWJLQYSZIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C3=C2C(=O)C(=CN3)C(=O)O)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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